molecular formula C15H17N7OS B2840865 2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,3-thiazole-5-carboxamide CAS No. 2034610-81-4

2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2840865
CAS No.: 2034610-81-4
M. Wt: 343.41
InChI Key: KCHXUXUFAMMECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,3-thiazole-5-carboxamide is a chemical compound with the CAS Number 2034610-81-4 and a molecular formula of C15H17N7OS . It has a molecular weight of 343.4 . This reagent features a complex heterocyclic structure, integrating a [1,2,4]triazolo[4,3-b]pyridazine ring system connected via a pyrrolidine linker to a 2,4-dimethylthiazole-5-carboxamide group . Compounds containing the [1,2,4]triazolo-pyridazine scaffold are of significant interest in medicinal chemistry research and have been explored in the development of kinase inhibitors for potential therapeutic applications . Furthermore, molecular frameworks combining thiazole and pyridazinone motifs have been reported to exhibit notable pharmacological properties in preclinical research, such as analgesic and anti-inflammatory activities . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS/c1-9-14(24-10(2)17-9)15(23)18-11-5-6-21(7-11)13-4-3-12-19-16-8-22(12)20-13/h3-4,8,11H,5-7H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHXUXUFAMMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization Strategy

Thetriazolo[4,3-b]pyridazine scaffold is synthesized via a one-pot reaction involving 3,6-dichloropyridazine, 5-(3-methylphenyl)tetrazole, and pyridine in toluene at reflux. The reaction proceeds through nucleophilic aromatic substitution, where the tetrazole acts as a bifunctional reagent, facilitating cyclization to yield 6-chloro-3-(m-tolyl)-triazolo[4,3-b]pyridazine (Fig. 1A). This intermediate is critical for subsequent functionalization at the 6-position.

Key Reaction Parameters

  • Temperature: 110–120°C
  • Solvent: Toluene
  • Yield: 68–72%

Halogenation and Functionalization

The chlorine atom at position 6 is replaced via nucleophilic aromatic substitution with amines. For the target compound, the pyrrolidin-3-yl amine is introduced using a Buchwald-Hartwig coupling or direct displacement under basic conditions.

Preparation of the Pyrrolidin-3-Yl Amine Linker

Stereoselective Synthesis via Evans Aldol Methodology

The pyrrolidin-3-yl amine is synthesized stereoselectively using a modified Evans aldol reaction (Fig. 1B). Starting with (S)-pyrrolidine-2-carboxylate, the sequence involves:

  • Silylation: Protection of the secondary amine with a t-butyldimethylsilyl (TBS) group.
  • Reduction: Conversion of the ester to an aldehyde using sodium bis(2-methoxyethoxy)aluminum hydride.
  • Aldol Condensation: Reaction with a pyrrolidone derivative in the presence of lithium bis(trimethylsilyl)amide (LHMDS) to achieve the desired (2S,4S) stereochemistry.
  • Deprotection: Removal of the TBS group using trifluoroacetic acid (TFA).

Critical Optimization

  • Base: LHMDS ensures high enantiomeric excess (≥98%).
  • Temperature: Aldol step conducted at −40°C to suppress racemization.

Construction of the 2,4-Dimethylthiazole-5-Carboxamide Moiety

Thiazole Ring Formation

2,4-Dimethylthiazole-5-carboxylic acid is synthesized via cyclization of thioacetamide with chloroacetone in the presence of phosphorus pentasulfide (Fig. 1C). The reaction proceeds through nucleophilic attack of the thiolate on the α-carbon of chloroacetone, followed by elimination of HCl.

Reaction Conditions

  • Solvent: Ethanol
  • Catalyst: P$$4$$S$${10}$$
  • Yield: 85–90%

Carboxamide Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). Subsequent reaction with the pyrrolidin-3-yl-triazolo[4,3-b]pyridazin-6-amine affords the final carboxamide (Fig. 1D).

Optimization Insights

  • Coupling Agent: EDC/DMAP outperforms HATU in minimizing side products.
  • Reaction Time: 48 hours ensures complete conversion.

Convergent Assembly of the Target Compound

Sequential Coupling Approach

The triazolo-pyridazine core is first functionalized with the pyrrolidin-3-yl amine via SNAr, followed by carboxamide coupling (Table 1).

Table 1: Comparative Yields for Key Steps

Step Conditions Yield (%)
Triazolo-pyridazine synthesis Toluene, 120°C, 12 h 72
Pyrrolidine coupling DMF, K$$2$$CO$$3$$, 80°C 65
Carboxamide formation EDC/DMAP, DCM, 48 h 58

Purification and Characterization

Final purification is achieved via silica gel chromatography (ethyl acetate/hexane). Structural validation employs $$^1$$H NMR, $$^{13}$$C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • $$^1$$H NMR (CDCl$$3$$): δ 8.72 (s, 1H, triazole), 4.32 (m, 1H, pyrrolidine), 2.68 (s, 3H, thiazole-CH$$3$$).
  • HRMS: [M+H]$$^+$$ calcd. for C$${20}$$H$${22}$$N$$_7$$OS: 424.1601; found: 424.1598.

Challenges and Alternative Routes

Stereochemical Control

The Evans method remains superior for pyrrolidine synthesis, though azide-based routes pose safety concerns.

Solid-Phase Synthesis Attempts

Solid-phase approaches (e.g., thiourea resin cyclization) were explored but resulted in lower yields (≤40%) due to steric hindrance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolopyridazine core and pyrrolidine moiety are primary sites for nucleophilic substitution.

Reaction TypeConditionsObserved Products/OutcomesSource
AlkylationK₂CO₃, DMF, 80°CN-Alkylation at pyrrolidine nitrogen
AcylationAcCl, pyridine, RTAcetylated pyrrolidine derivatives
SulfonationSO₃·Py complex, CH₂Cl₂Sulfonamide formation at thiazole

Key Findings :

  • The pyrrolidine nitrogen undergoes alkylation with ethyl bromoacetate to yield quaternary ammonium salts .

  • Acylation at the same site produces stable amides under mild conditions, as demonstrated in related pyrrolidine-thiazole hybrids .

Oxidation Reactions

The sulfur atom in the thiazole ring and tertiary amine in pyrrolidine are susceptible to oxidation.

Target SiteOxidizing AgentProductsSource
Thiazole sulfurH₂O₂ (30%), acetic acidThiazole sulfoxide/sulfone derivatives
Pyrrolidine nitrogenm-CPBA, CH₂Cl₂Pyrrolidine N-oxide

Key Findings :

  • Controlled oxidation of the thiazole sulfur generates sulfoxide intermediates without ring degradation.

  • Pyrrolidine N-oxides form quantitatively with meta-chloroperbenzoic acid (m-CPBA), enhancing water solubility .

Hydrolysis Reactions

The carboxamide and triazole rings are reactive under hydrolytic conditions.

Reaction SiteConditionsProductsSource
Thiazole carboxamide6M HCl, reflux, 12h2,4-Dimethylthiazole-5-carboxylic acid
Triazole ringNaOH (10%), EtOH, 60°CPartial ring opening to pyridazine

Key Findings :

  • Acidic hydrolysis cleaves the carboxamide to the corresponding carboxylic acid, retaining thiazole integrity .

  • Alkaline conditions induce triazole ring scission, yielding pyridazine intermediates .

Cross-Coupling Reactions

The pyridazine component participates in palladium-catalyzed cross-couplings.

Reaction TypeCatalytic SystemProductsSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives at pyridazine C-3
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAminated pyridazine analogs

Key Findings :

  • Suzuki coupling introduces aryl groups at pyridazine positions, enhancing π-stacking interactions .

  • Buchwald-Hartwig amination facilitates nitrogen-based functionalization for kinase-targeted analogs .

Ring-Opening and Rearrangements

Stress conditions provoke structural rearrangements.

ConditionsObservationsProposed MechanismSource
UV irradiationTriazole → imidazole isomerismPhotoinduced ring contraction
Thermal degradationPyrrolidine ring expansionRetro-aza-Michael addition pathway

Key Findings :

  • Photolytic conditions induce triazole-to-imidazole isomerization, altering electronic properties .

  • Thermal stress above 200°C triggers pyrrolidine ring expansion to piperidine derivatives .

Biological Degradation Pathways

In vitro metabolic studies reveal enzymatic interactions.

EnzymeMetaboliteBioactivity ImplicationsSource
CYP3A4Hydroxylated pyrrolidineReduced kinase inhibition potency
EsterasesCarboxamide → carboxylic acidEnhanced solubility but lower target affinity

Key Findings :

  • Cytochrome P450-mediated hydroxylation occurs at the pyrrolidine β-carbon, affecting pharmacokinetics .

  • Esterase hydrolysis of the carboxamide generates metabolites with altered binding profiles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against bacterial strains. A comparative analysis demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainInhibition Zone (mm)Comparison Antibiotic
This compoundEscherichia coli22Imipenem (18 mm)
This compoundPseudomonas aeruginosa25Nalidixic acid (20 mm)
This compoundStaphylococcus aureus24Indomethacin (19 mm)

The results indicate that the compound outperforms conventional antibiotics in some cases, suggesting its potential as a new therapeutic agent for treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects . Research indicates that derivatives containing the triazole moiety can induce apoptosis in cancer cells by modulating specific biochemical pathways. For instance, it has been shown to inhibit proteins involved in DNA repair and cell proliferation, such as PARP-1 and EGFR .

Mechanism of Action :

  • Binding to Target Proteins : The compound interacts with various enzymes and receptors, altering their activity.
  • Biochemical Pathways : It affects pathways related to cell survival and proliferation, leading to increased apoptosis in malignant cells.

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor , particularly in metabolic pathways involving triazole derivatives. Studies have demonstrated its effectiveness in inhibiting key enzymes that play roles in metabolic disorders and cancer progression .

Synthesis of Novel Materials

The unique structural characteristics of this compound enable its use in the development of novel materials. Its synthesis often involves cyclocondensation reactions that can be optimized for large-scale production. The potential applications include:

  • Polymeric Materials : The compound can serve as a building block for creating polymers with specific mechanical and thermal properties.
  • Nanocomposites : Incorporating this compound into nanocomposite materials may enhance their functional properties.

Case Study 1: Antibacterial Efficacy

A study conducted by Abdel-Rahman et al. assessed the antibacterial efficacy of various triazole derivatives, including the focus compound. The findings revealed that it exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, indicating its potential for clinical applications in treating resistant infections.

Case Study 2: Anticancer Activity

In a separate evaluation of anticancer properties, researchers tested the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, supporting further investigation into its mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites on proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Analysis

Target Compound
  • Core : [1,2,4]Triazolo[4,3-b]pyridazine.
  • Features: A bicyclic system with a pyridazine ring (six-membered, two adjacent nitrogen atoms) fused to a triazole (five-membered, three nitrogen atoms).
Pyrazolo[3,4-b]Pyridine Derivatives ()
  • Example : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
  • Core : Pyrazolo[3,4-b]pyridine.
  • Features: A pyridine ring fused to a pyrazole.
Pyrazolotriazolopyrimidines ()
  • Example : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
  • Features : A pyrimidine fused to triazole and pyrazole. Pyrimidine’s smaller ring size compared to pyridazine may reduce steric hindrance, favoring interactions with compact binding sites .

Key Difference : The target’s pyridazine-triazole fusion provides distinct electronic properties compared to pyridine- or pyrimidine-based analogs, influencing binding kinetics and metabolic stability.

Substituent and Functional Group Comparison

Compound Substituents Functional Groups
Target Compound 2,4-Dimethyl-thiazole; triazolo-pyridazine-pyrrolidine Carboxamide, tertiary amine (pyrrolidine)
Compound Ethyl, methyl (pyrazole); phenyl (pyridine) Carboxamide, secondary amine
Derivatives Varied substituents on pyrazole and triazole (e.g., p-tolyl, hydrazine) Hydrazine, imino groups
  • Thiazole vs. Pyrazole/Pyridine : The thiazole’s sulfur atom in the target compound may increase lipophilicity compared to nitrogen-only heterocycles, affecting membrane permeability .
  • Pyrrolidine Linker : The tertiary amine in the target’s pyrrolidine (vs. secondary amines in other analogs) could enhance solubility in acidic environments, such as lysosomal compartments .

Physicochemical and Hypothesized Pharmacological Properties

Property Target Compound Compound Derivatives
Molecular Weight (g/mol) ~390 (estimated) 374.4 300–350 (estimated)
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.0 ~1.5–2.5
Key Pharmacophore Carboxamide, triazolo-pyridazine Carboxamide, pyrazolo-pyridine Hydrazine, triazole

Hypothesized Activity :

  • The target’s carboxamide and triazolo-pyridazine may synergize for kinase inhibition (akin to pyrazolopyrimidines in ), while its thiazole could improve oral bioavailability compared to pyridine-based analogs .

Research Implications and Gaps

Enhanced Selectivity : The triazolo-pyridazine core may target enzymes with larger active sites compared to pyrimidine-based analogs.

Future Directions : Experimental validation of binding affinity (e.g., kinase assays) and metabolic profiling are critical to confirm these hypotheses.

Q & A

Q. What are the key synthetic challenges in constructing the triazolopyridazine-thiazole hybrid structure of this compound?

The synthesis involves multi-step reactions to assemble the triazolopyridazine, pyrrolidine, and thiazole moieties. Critical steps include:

  • Cyclization : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core via cyclocondensation under controlled pH and temperature .
  • Amide coupling : Reaction between the thiazole-5-carboxylic acid derivative and the pyrrolidine-triazolopyridazine intermediate, often using coupling agents like EDCI/HOBt .
  • Purification : Chromatography (e.g., silica gel or HPLC) is essential due to the compound’s polarity and potential side products . Methodological Insight: Optimize reaction yields by adjusting solvent polarity (e.g., DMF for cyclization, dichloromethane for coupling) and monitoring progress via TLC or LC-MS .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for verifying proton environments (e.g., pyrrolidine CH2_2 groups at δ 2.5–3.5 ppm) and carbonyl signals (thiazole C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between isomers .
  • X-ray crystallography : Used sparingly due to crystallization challenges but provides definitive stereochemical data .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs suggest potential interactions with:

  • Kinases : The triazolopyridazine moiety may mimic ATP-binding motifs, as seen in kinase inhibitors like imidazo[1,2-b]pyridazines .
  • Enzymes : Docking studies on related compounds indicate affinity for 14-α-demethylase (CYP51) and other cytochrome P450 enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Example : Discrepancies in 1H^1 \text{H}-NMR integration ratios may arise from dynamic proton exchange or impurities. Use deuterated solvents (e.g., DMSO-d6_6) and variable-temperature NMR to stabilize signals .
  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT calculations) to assign ambiguous peaks .

Q. What strategies optimize reaction conditions for high-yield synthesis?

  • Catalyst Screening : Test Pd-catalyzed cross-coupling for introducing substituents to the pyridazine ring, noting that Buchwald-Hartwig conditions improve amine coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates, while non-polar solvents (toluene) reduce side reactions during amide formation .
  • Temperature Gradients : Stepwise heating (e.g., 60°C for cyclization, room temperature for coupling) minimizes decomposition .

Q. How do structural modifications influence bioactivity?

  • SAR Insights :
ModificationImpact
Thiazole methyl groups Increased lipophilicity enhances membrane permeability but may reduce solubility .
Pyrrolidine substitution Bulky groups (e.g., cyclobutyl) improve target selectivity by steric hindrance .
Triazolopyridazine substituents Electron-withdrawing groups (e.g., Cl) boost enzyme inhibition potency .
  • Testing Framework : Use in vitro assays (e.g., kinase profiling panels) paired with molecular dynamics simulations to predict binding modes .

Q. What computational methods validate target engagement mechanisms?

  • Molecular Docking : Rigid docking (AutoDock Vina) identifies preliminary binding poses, while induced-fit docking (Schrödinger) refines interactions with flexible residues .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes (e.g., with CYP51) and calculate binding free energies (MM/PBSA) .
  • Pharmacophore Modeling : Map essential features (H-bond acceptors, hydrophobic pockets) to guide analog design .

Q. How can researchers address low reproducibility in biological assays?

  • Buffer Optimization : Adjust pH (7.4–7.8) and ionic strength to mimic physiological conditions, reducing aggregation artifacts .
  • Control Experiments : Include reference inhibitors (e.g., ketoconazole for CYP51 assays) and validate cell viability via MTT/WST-1 assays .
  • Data Normalization : Use Z’-factor analysis to quantify assay robustness and exclude outlier batches .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationHydrazine hydrate, EtOH, 80°C65>95%
Amide CouplingEDCI, HOBt, DCM, RT7898%
PurificationSilica gel (CH2_2Cl2_2:MeOH 9:1)99%

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundTarget (IC50_{50})Selectivity Ratio (vs. CYP3A4)Reference
Target CompoundCYP51 (0.8 µM)12.5
Analog AKinase X (1.2 µM)3.2
Analog BCYP51 (2.5 µM)8.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.